molecular formula C₁₂H₁₅N₃O₆ B049365 (R,R,R)-Triglycidyl Isocyanurate CAS No. 59653-74-6

(R,R,R)-Triglycidyl Isocyanurate

Cat. No.: B049365
CAS No.: 59653-74-6
M. Wt: 297.26 g/mol
InChI Key: OUPZKGBUJRBPGC-IWSPIJDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,R,R)-Triglycidyl Isocyanurate is a chemical compound known for its unique structure and properties. It is a trimer of glycidyl isocyanurate, which means it consists of three glycidyl groups attached to an isocyanurate ring. This compound is widely used in various industrial applications due to its excellent thermal stability, chemical resistance, and mechanical properties.

Mechanism of Action

Target of Action

(R,R,R)-Triglycidyl Isocyanurate, also known as beta-Triglycidyl isocyanurate, is primarily used in the production of polyurethane coatings .

Mode of Action

The compound interacts with its targets (polyols) through a chemical reaction known as cyclotrimerization . This process involves the reaction of the isocyanurate group in the compound with the hydroxyl groups in the polyols, leading to the formation of urethane bonds . This reaction is facilitated by a catalyst, such as tri-n-butylphosphine .

Biochemical Pathways

The cyclotrimerization reaction leads to the formation of polyurethane, a polymer with excellent thermal and mechanical properties . The resulting polyurethane structure can be further modified through reactions with other compounds, leading to a wide range of materials with diverse properties .

Pharmacokinetics

These studies would typically involve non-compartmental analysis (NCA) to determine various pharmacokinetic parameters .

Result of Action

The primary result of the action of this compound is the formation of polyurethane materials. These materials are widely used in various applications, including coatings, adhesives, fibers, elastomers, foams, and even emerging fields like bionic materials and nanocomposites .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction rate and efficiency of cyclotrimerization can be affected by factors such as reaction time, temperature, and the concentration of the catalyst . Additionally, the stability and efficacy of the resulting polyurethane materials can be influenced by environmental conditions such as temperature, humidity, and exposure to light .

Preparation Methods

Synthetic Routes and Reaction Conditions

(R,R,R)-Triglycidyl Isocyanurate is typically synthesized through the cyclotrimerization of glycidyl isocyanate. The reaction involves the use of catalysts such as tri-n-butylphosphine (TBP) to facilitate the trimerization process. The reaction is carried out under controlled conditions, including specific temperatures and reaction times, to ensure the formation of the desired trimer .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale cyclotrimerization processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) for product characterization and quality control .

Chemical Reactions Analysis

Types of Reactions

(R,R,R)-Triglycidyl Isocyanurate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound include oxidized derivatives, reduced compounds, and substituted products with various functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of (R,R,R)-Triglycidyl Isocyanurate

This compound stands out due to its unique trimeric structure, which provides superior thermal stability and chemical resistance compared to other isocyanates. Its ability to form highly cross-linked networks makes it an ideal choice for applications requiring high-performance materials .

Properties

IUPAC Name

1,3,5-tris[[(2R)-oxiran-2-yl]methyl]-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2/t7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPZKGBUJRBPGC-IWSPIJDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)CN2C(=O)N(C(=O)N(C2=O)C[C@@H]3CO3)C[C@@H]4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801020203
Record name beta-Triglycidyl isocyanurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801020203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59653-74-6, 240408-78-0
Record name rel-1,3,5-Tris[(2R)-2-oxiranylmethyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59653-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Triglycidyl isocyanurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triglycidyl isocyanurate, (R,R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240408780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Triglycidyl isocyanurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801020203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-tris[(2S and 2R)-2,3-epoxypropyl]-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.195
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[(2R)-2-oxiranylmethyl]-, rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.773
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R,R,R)-Triglycidyl Isocyanurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-TRIGLYCIDYL ISOCYANURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987C8AU5FW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name .BETA.-TRIGLYCIDYL ISOCYANURATE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BST1K2Z9WN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.